Phthalic anhydride

Descripción general

Descripción

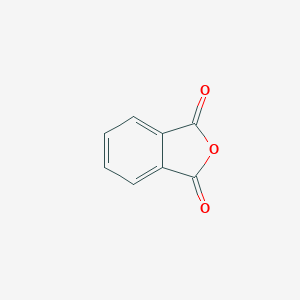

Phthalic anhydride (PA, $ \text{C}8\text{H}4\text{O}_3 $) is a white crystalline compound derived from the oxidation of o-xylene or naphthalene . Industrially, it is a critical precursor for plasticizers (e.g., phthalate esters), unsaturated polyesters, alkyd resins, and epoxy curing agents . Globally, PA production reached 3.2 million tonnes annually in 2000, primarily via the Gibbs process involving vapor-phase oxidation of o-xylene . Recent advancements focus on renewable synthesis routes, such as the Diels–Alder reaction between biomass-derived furan and maleic anhydride, achieving 96% yield under solvent-free conditions . PA exhibits high reactivity due to its electrophilic anhydride group, enabling hydrolysis to phthalic acid, esterification, and copolymerization . However, it poses occupational hazards, including respiratory sensitization and dermatitis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthalic anhydride can be synthesized through the oxidation of naphthalene or o-xylene. The modern industrial process predominantly uses vanadium pentoxide as a catalyst in a gas-phase reaction with naphthalene using molecular oxygen . The overall process involves oxidative cleavage of one of the rings and loss of two carbon atoms as carbon dioxide . An alternative process involves the oxidation of the two methyl groups of o-xylene, which is a more atom-economical process .

Industrial Production Methods:

Gas-Phase Oxidation of o-Xylene or Naphthalene: This is the most common industrial method.

Fluidized-Bed Oxidation of Naphthalene: This method involves the oxidation of naphthalene in a fluidized bed reactor.

Liquid-Phase Oxidation of o-Xylene: This method involves the oxidation of o-xylene in the liquid phase using various catalysts.

Análisis De Reacciones Químicas

Hydrolysis and Aqueous Reactions

Phthalic anhydride undergoes rapid hydrolysis in water to form phthalic acid (C₆H₄(CO₂H)₂), a reaction accelerated by acidic or basic conditions .

Kinetic and Mechanistic Insights

-

Rate Constants : Hydrolysis follows pseudo-first-order kinetics. At pH 6.8–7.24 and 25°C, the half-life is 0.5–1 minute .

-

Base Catalysis : Nucleophilic bases (e.g., phosphate, DABCO) enhance hydrolysis via nucleophilic attack, while others act as general bases. A Brønsted plot for catalyzed hydrolysis yields β = 0.46 .

-

pH Dependence : Below pH 6.20, hydrolysis proceeds through this compound formation from aryl hydrogen phthalates. Phenoxide ion competes effectively with water above pH 6.20 .

Table 1: Hydrolysis Rate Constants of this compound

| Catalyst | Rate Constant (M⁻¹s⁻¹) | Mechanism |

|---|---|---|

| Water | 0.012 | Spontaneous hydrolysis |

| Phosphate (pH 7) | 0.45 | Nucleophilic |

| N-Methyl imidazole | 0.32 | Nucleophilic |

| DABCO | 0.28 | Nucleophilic |

Alcoholysis and Esterification

This compound reacts with alcohols to form mono- or diesters, pivotal in polyester production (e.g., polyvinyl chloride plasticizers) .

Key Features

-

Methanol Reaction : Forms monomethyl hydrogen phthalate, further esterified to dimethyl phthalate under acidic conditions.

-

Chiral Resolutions : Chiral alcohols yield diastereomeric salts with amines, enabling enantiomer separation .

Thermodynamic Data (NIST) :

-

ΔᵣH° for hydrolysis (C₈H₆O₄ → H₂O + C₈H₄O₃): 31.93 ± 0.29 kJ/mol (endothermic).

Reactions with Amines

This compound reacts with amines to form phthalimides, critical in agrochemical and pharmaceutical synthesis .

Case Study: Diethylenetriamine Reaction

-

Products : Bis(2-phthalimidoethyl)amine (major), trace amide, and minimal hydrogen phthalate salt .

-

Conditions : Acetic acid solvent at elevated temperatures.

Equation :

C₈H₄O₃ + NH₂(CH₂)₂NH(CH₂)₂NH₂ → Bis(2-phthalimidoethyl)amine + H₂O

Diels-Alder Cycloaddition

This compound participates in Diels-Alder reactions with dienes, forming bicyclic intermediates for renewable synthesis .

Biomass-Derived Production

-

Step 1 : Diels-Alder of furan and maleic anhydride yields oxanorbornene dicarboxylic anhydride (96% yield at 25°C, solvent-free) .

-

Step 2 : Dehydration in methanesulfonic acid achieves 80% selectivity to this compound .

Table 2: Renewable this compound Synthesis

| Step | Conditions | Yield/Selectivity |

|---|---|---|

| 1 | Solvent-free, 4 h, 25°C | 96% yield |

| 2 | 298 K → 353 K, MSA catalyst | 80% selectivity |

Oxidation and Industrial Production

This compound is industrially produced via o-xylene oxidation, with competing pathways :

Primary Reactions :

-

Main Pathway :

C₆H₄(CH₃)₂ + 3 O₂ → C₆H₄(CO)₂O + 3 H₂O (ΔH = -1,800 kJ/mol ) . -

Maleic Anhydride Byproduct :

C₆H₄(CH₃)₂ + 7.5 O₂ → C₄H₂O₃ + 4 CO₂ + 4 H₂O.

Kinetic Constants (V₂O₅ Catalyst) :

| Reaction | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 1 | 2.5 × 10⁴ | 92 |

| 2 | 1.8 × 10³ | 105 |

Hydrogenation and Reduction

Selective hydrogenation of this compound yields phthalide, a pharmaceutical intermediate .

-

Catalyst : Au/FeO achieves high selectivity under mild conditions.

Thermal Decomposition

At temperatures >400°C, this compound decomposes exothermically:

Aplicaciones Científicas De Investigación

Major Applications

-

Production of Plasticizers

- Phthalate Esters : The most prominent use of phthalic anhydride is in the synthesis of phthalate esters, which act as plasticizers for polyvinyl chloride (PVC) and other polymers. These plasticizers enhance flexibility and durability in products such as:

- Vinyl flooring

- Automotive components

- Medical equipment

- Market Share : Approximately 68% of this compound is utilized for producing plasticizers for PVC compounds .

- Phthalate Esters : The most prominent use of phthalic anhydride is in the synthesis of phthalate esters, which act as plasticizers for polyvinyl chloride (PVC) and other polymers. These plasticizers enhance flexibility and durability in products such as:

- Alkyd Resins

- Unsaturated Polyester Resins

- Dyes and Pigments

- Pharmaceuticals

- Agricultural Chemicals

Data Table: Applications and Market Distribution

| Application | Percentage of Use | Key Products/Examples |

|---|---|---|

| Plasticizers | 68% | PVC compounds, vinyl flooring |

| Unsaturated Polyester Resins | 17% | Fiberglass-reinforced plastics |

| Alkyd Resins | 12% | Paints, varnishes |

| Dyes and Pigments | Varies | Phthalocyanine dyes |

| Pharmaceuticals | Varies | Thalidomide, phenolphthalein |

Case Study 1: Industrial Use and Safety Concerns

In October 1966, an explosion occurred at a this compound manufacturing plant in Omuta, Japan. The incident was attributed to a leak of niter used as a heating medium during vacuum distillation processes. The explosion resulted in significant damage to the facility and highlighted the need for stringent safety protocols when handling reactive chemicals like this compound .

Case Study 2: Health Implications

Exposure to this compound has been linked to respiratory issues among workers in industries using plasticizers. A clinical case reported hypersensitivity pneumonitis in a worker exposed to polyester powder paint containing phthalates, underscoring potential health risks associated with prolonged exposure to PA derivatives .

Mecanismo De Acción

The primary mechanism of action of phthalic anhydride is through its ability to undergo hydrolysis in the presence of water or alcohols, forming phthalic acid . Phthalic acid and its derivatives have various biological effects, including antioxidant and anti-inflammatory properties . This compound can cause irritation and damage to the respiratory system if inhaled, and skin and eye irritation upon contact . Once absorbed into the body, this compound can be metabolized to phthalic acid, which may then undergo further biotransformation to form other metabolites .

Comparación Con Compuestos Similares

Maleic Anhydride (MA, $ \text{C}4\text{H}2\text{O}_3 $)

- Structure & Reactivity: MA is a smaller, planar molecule with conjugated double bonds, making it a potent dienophile in Diels–Alder reactions. Unlike PA, MA lacks aromaticity but shares electrophilic anhydride reactivity .

- Applications : MA is used in polyester resins, surfactants, and as a precursor for PA in renewable synthesis. Its exothermic Diels–Alder reaction with furan is reversible, mitigating thermal runaway risks .

- Production : Traditionally derived from n-butane oxidation, MA is also renewable via oxidation of furfural or 5-hydroxymethylfurfural .

Table 1: PA vs. Maleic Anhydride

Homothis compound (HPA, $ \text{C}9\text{H}6\text{O}_3 $)

- Structure : HPA features a benzene ring fused with a six-membered lactone, differing from PA’s bicyclic anhydride structure .

- Synthesis : Prepared via cyclization of homophthalic acid using acetyl chloride or acetic anhydride, contrasting PA’s oxidation routes .

Table 2: PA vs. Homothis compound

Succinic Anhydride (SA, $ \text{C}4\text{H}4\text{O}_3 $)

- Reactivity: SA’s non-aromatic structure reduces electrophilicity compared to PA, limiting its use in high-performance polymers.

- Applications : SA is a bio-based alternative for polyesters and plasticizers. Myriant proposed bio-succinic acid as a PA substitute, though PA remains dominant in resin production .

- Production : Fermentation of glucose yields bio-SA, contrasting PA’s petrochemical or renewable catalytic routes .

Table 3: PA vs. Succinic Anhydride

| Property | This compound | Succinic Anhydride |

|---|---|---|

| Aromaticity | Yes | No |

| Thermal Stability | High (decomposes >300°C) | Moderate (~200°C) |

| Bio-based Production | Emerging (furan + MA) | Established (fermentation) |

Phthalate Esters (e.g., Diethylhexyl Phthalate, DEHP)

- Structure & Synthesis: Phthalates are diesters formed by PA reacting with alcohols (e.g., DEHP: PA + 2-ethylhexanol) .

- Applications : Primary use as plasticizers (80–90% of PA consumption), enhancing PVC flexibility. PA’s rigid structure contrasts with phthalates’ flexibility .

- Health Risks : Phthalates are endocrine disruptors, whereas PA itself causes respiratory sensitization .

Table 4: PA vs. Phthalate Esters

| Property | This compound | Phthalate Esters (e.g., DEHP) |

|---|---|---|

| Chemical Class | Anhydride | Diester |

| Primary Use | Polymer precursor | Plasticizer |

| Health Concerns | Respiratory sensitizer | Endocrine disruption |

Key Research Findings

Renewable PA Synthesis : The Diels–Alder/dehydration route achieves 80% selectivity for PA from furan and MA, outperforming traditional methods .

Copolymerization : PA reacts with cyclohexene oxide via ring-opening copolymerization (ROCOP) to form polyesters with 85% conversion and high selectivity .

Degradation : Electro-Fenton oxidation mineralizes 97% of PA in 8 hours, addressing environmental persistence .

Occupational Hazards : PA’s hazard grade (D) is lower than styrene (B) but higher than dibutyl phthalate in risk assessments .

Actividad Biológica

Phthalic anhydride (PA), a cyclic anhydride of phthalic acid, is widely used in the production of plasticizers, resins, and dyes. Despite its industrial utility, PA's biological activity raises concerns regarding its toxicity and potential health effects on humans and animals. This article provides a detailed overview of the biological activity of this compound, including its toxicological profile, case studies, and research findings.

This compound has the chemical formula C₈H₄O₃ and is known for its reactivity due to the anhydride functional group. Upon exposure to moisture or biological systems, it hydrolyzes rapidly to form phthalic acid, which is less toxic. The biological activity of PA is primarily attributed to its ability to cause irritation and sensitization in various tissues, particularly the respiratory system.

Acute Toxicity

The acute toxicity of this compound has been assessed in various animal studies. The oral LD50 in rats is reported to be approximately 1530 mg/kg body weight . Clinical signs observed at higher doses include sedation, imbalance, and bloodshot eyes . Inhalation exposure has been associated with respiratory irritation and sensitization.

Chronic Toxicity

Chronic exposure to this compound vapors has been linked to significant health issues in humans, including:

- Respiratory problems : Workers exposed to PA have reported symptoms such as rhinitis, bronchitis, and asthma .

- Skin sensitization : Positive results have been observed in guinea pig tests indicating that PA can cause allergic skin reactions .

- Systemic effects : Animal studies indicate that chronic exposure leads to lung congestion, kidney lymphocytosis, and adrenal atrophy .

Case 1: Occupational Exposure

A clinical case study documented a 39-year-old male worker who developed hypersensitivity pneumonitis after exposure to polyester powder paint containing PA. Symptoms included cough, shortness of breath, and fever, which improved during periods away from work . This case highlights the potential for PA to induce respiratory conditions in occupational settings.

Case 2: Chemical Incident

In a notable incident at a this compound manufacturing plant in Japan in 1966, an explosion occurred due to a leak during the distillation process. While this incident primarily focuses on safety hazards rather than biological activity, it underscores the risks associated with handling PA .

Sensitization Studies

Research has demonstrated that this compound can induce IgE-mediated hypersensitivity in sensitized individuals. Elevated levels of specific IgE antibodies were observed in workers exposed to PA, correlating with respiratory symptoms such as asthma and rhinitis .

Genotoxicity

In vitro studies have shown that while this compound can induce chromosomal aberrations at high concentrations without metabolic activation, it is not considered genotoxic under typical exposure conditions due to rapid hydrolysis to phthalic acid .

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of phthalic anhydride, and how can measurement uncertainties be minimized?

Gas chromatography (GC) based on GB/T 15336-2013 is widely used for purity determination. Key uncertainty sources include solvent volume, response factor, sample mass, and repeatability. To minimize errors, calibrate instruments regularly, use high-purity solvents, and conduct triplicate measurements. Uncertainty contributions can be quantified using a combined standard uncertainty model .

Q. How do solubility properties of this compound in different solvents influence experimental design?

this compound exhibits varying solubility in solvents like benzene, acetic acid, and ethanol, which impacts reaction efficiency and crystallization processes. Pre-experiment solubility testing is critical; for instance, glacial acetic acid is preferred for cycloaddition reactions due to its ability to dissolve this compound while maintaining reaction stability . Refer to solubility tables (e.g., Table 2 in ) to optimize solvent selection .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Despite low acute toxicity (oral LD₅₀ in rats: 1,500–4,000 mg/kg), this compound can cause respiratory irritation and dermal sensitization. Use fume hoods, wear PPE (gloves, goggles), and avoid dust formation. Note that explosion hazards vary with impurities; concentrations <100 g/m³ in air may ignite, requiring inert atmospheres for high-temperature reactions .

Q. How can spectroscopic techniques like IR and NMR be applied to characterize this compound and its derivatives?

IR spectroscopy identifies carbonyl stretches (~1,770 cm⁻¹ for anhydride groups) and aromatic C-H bends. NMR (¹H and ¹³C) resolves solvent interactions; for example, in semi-aqueous solutions, this compound may form dicarboxylate species, complicating spectral interpretation. Compare experimental IR/NMR data with theoretical models to confirm product structures .

Advanced Research Questions

Q. What methodological challenges arise in kinetic studies of this compound copolymerization with epoxides, and how are they addressed?

Alternating copolymerization with epoxides (e.g., cyclohexene oxide) using (salen)CrCl catalysts requires precise control of monomer ratios and temperature. The rate-limiting step (epoxide ring-opening) has activation parameters ΔH‡ = 67.5 kJ/mol and ΔS‡ = −95.3 J/mol·K. Use in situ NMR or GC to monitor monomer consumption and ensure high molecular weight (>20,000 Da) with narrow dispersity (Đ <1.2) .

Q. How can contradictions in explosion hazard data for this compound be resolved during risk assessment?

Reported explosion thresholds vary due to impurities (e.g., maleic anhydride) and particle size. Conduct controlled experiments with purified samples under standardized conditions (e.g., ASTM E681). Cross-reference data from regulatory assessments (e.g., ECOTOX) and apply read-across approaches for isomer analogs to fill data gaps .

Q. What strategies optimize the synthesis of heterocyclic derivatives via this compound cycloaddition reactions?

For 1,3-oxazepine synthesis, use azomethine intermediates and stoichiometric this compound in acetic acid at 80–100°C. Monitor reaction progress via TLC or HPLC. Post-reaction, isolate products via recrystallization (ethanol/water) and characterize using X-ray crystallography to confirm regioselectivity .

Q. How do thermodynamic properties (e.g., enthalpy of vaporization) influence this compound’s reactivity in high-temperature applications?

The enthalpy of vaporization (ΔvapH) ranges from 52.1 to 63.9 kJ/mol, depending on temperature (407–558 K). These values inform reactor design for vapor-phase reactions, such as catalytic oxidation of o-xylene. Use Antoine equation parameters to model vapor pressure and avoid sublimation-induced mass loss .

Q. What methodologies are recommended for analyzing this compound content in complex matrices like alkyd resins?

Gravimetric analysis via alkaline hydrolysis (1.0N KOH, reflux for 1.5 hours) converts this compound to dipotassium phthalate. Correct for plasticizer interference using parallel adsorption filtration. Validate results with radioisotope tracing (e.g., ¹⁴C-labeled phthalic acid) to ensure accuracy within ±0.5% .

Q. How can uncertainties in regulatory hazard classifications impact this compound’s use in academic research?

this compound is classified as a CERCLA hazardous substance (reporting threshold: 5,000 lbs). Researchers must comply with RCRA waste disposal guidelines (U190 code) and document exposure controls. Consult EPA risk evaluations and ECOTOX data to align protocols with updated hazard assessments .

Q. Tables

Table 1. Key Thermodynamic Properties of this compound

| Property | Value | Method |

|---|---|---|

| Boiling Point (T₆₀ᵢₗ) | 557.2–558.25 K | GC/NIST |

| Enthalpy of Vaporization | 52.1–63.9 kJ/mol | GS/A |

| Sublimation Enthalpy | 88.7 ± 2.3 kJ/mol | Vapor pressure |

Table 2. Acute Toxicity Profile

| Route | Species | LD₅₀/LC₅₀ |

|---|---|---|

| Oral | Rat | 1,500–4,000 mg/kg |

| Inhalation | Rat | >210 mg/m³·h |

| Dermal | Rabbit | >10,000 mg/kg |

Propiedades

IUPAC Name |

2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRFSURHDFAFJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O3, Array | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021159 | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalic anhydride appears as a colorless to white lustrous solid in the form of needles with a mild distinctive odor. Moderately toxic by inhalation or ingestion and a skin irritant. Melting point 64 °F Flash point 305 °F. Forms a corrosive solution when mixed with water. Used in the manufacture of materials such as artificial resins., Dry Powder; Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor; [NIOSH], WHITE LUSTROUS CRYSTALS WITH CHARACTERISTIC ODOUR., A colorless to white lustrous solid in the form of needles with a mild distinctive odor., White solid (flake) or a clear, colorless, mobile liquid (molten) with a characteristic, acrid odor. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

563 °F at 760 mmHg (sublimes) (NTP, 1992), 285.3 °C, Sublimes below the boiling point, 284 °C (sublimes), 563 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

305 °F (NTP, 1992), 305 °F (152 °C) (Closed cup), 329 °F (Open cup); 305 °F (Closed cup), 152 °C c.c., 305 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NTP, 1992), In water, 6,000 mg/L at 25 °C, In water, 6,200 mg/L at 26 °C; 5,964 mg/L at room temperature, In water, 6,200 to 6,400 mg/L at 20-25 °C, In water, 16,400 mg/L including rapid hydrolysis to phthalic acid, For more Solubility (Complete) data for PHTHALIC ANHYDRIDE (7 total), please visit the HSDB record page., Solubility in water: slow reaction, 0.6% | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.2 at 275 °F 1.53 at 20 °C (solid) (USCG, 1999) - Denser than water; will sink, 1.20 (molten); 1.53 (flake), 1.53 g/cm³, 1.53 at 68 °F, 1.53 (Flake) 1.20 (Molten) | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.6 (Air = 1), Relative vapor density (air = 1): 5.1, 5.1 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.0002 mmHg at 68 °F ; 0.001 mmHg at 86 °F (NTP, 1992), 0.000517 [mmHg], 5.17X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, 0.0015 mmHg | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The most troublesome impurity is phthalide (1(3)-isobenzofuranone), which is structurally similar to phthalic anhydride., Impure phthalic anhydride may contain small amt of maleic anhydride & traces of naphthoquinone, which might augment irritant action. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, lustrous needles, Colorless needles; monoclinic or rhombic prisms, White needles from alcohol and benzene, White solid (flake) or a clear colorless liquid (molten) | |

CAS No. |

85-44-9 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVL263I5BJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TI3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

267.4 °F (NTP, 1992), 131.4 °C, 131 °C, 267.4 °F, 267 °F | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4254 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0315 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PHTHALIC ANHYDRIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/721 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Phthalic anhydride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0512.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.